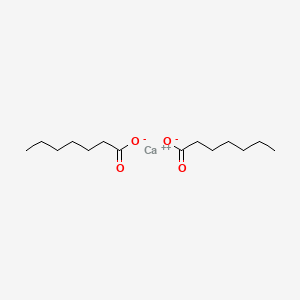
Calcium glucoheptonate; Calcium heptagluconate; Glucoheptonic acid calcium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium gluceptate: is a calcium supplement used to treat or prevent conditions caused by low calcium levels in the blood, such as hypocalcemia. It is a calcium salt of glucoheptonic acid and is known for its high solubility and bioavailability. Calcium is essential for various physiological functions, including bone formation, muscle contraction, and nerve function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium gluceptate is synthesized by reacting calcium carbonate or calcium hydroxide with glucoheptonic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The reaction can be represented as follows:
CaCO3+2C7H14O7→Ca(C7H13O7)2+CO2+H2O
Industrial Production Methods: In industrial settings, calcium gluceptate is produced by dissolving calcium carbonate in glucoheptonic acid solution under controlled temperature and pH conditions. The solution is then concentrated and crystallized to obtain the final product. The crystalline form of calcium gluceptate is preferred for its stability and ease of handling.
Analyse Des Réactions Chimiques
Types of Reactions: Calcium gluceptate primarily undergoes complexation reactions due to the presence of multiple hydroxyl groups in the glucoheptonic acid moiety. It can form complexes with various metal ions, enhancing its solubility and bioavailability.
Common Reagents and Conditions:
Oxidation: Calcium gluceptate is relatively stable and does not undergo significant oxidation under normal conditions.
Reduction: It is not prone to reduction reactions.
Substitution: The hydroxyl groups in the glucoheptonic acid moiety can participate in substitution reactions, although these are not common in typical usage scenarios.
Major Products Formed: The primary product of calcium gluceptate reactions is the complexed form with other metal ions, which can enhance its therapeutic efficacy.
Applications De Recherche Scientifique
Chemistry: Calcium gluceptate is used as a reagent in various chemical reactions, particularly in the synthesis of other calcium salts and complexes.
Biology: In biological research, calcium gluceptate is used to study calcium metabolism and its effects on cellular functions. It is also employed in experiments involving calcium signaling pathways.
Medicine: Calcium gluceptate is widely used in medicine to treat conditions like hypocalcemia, neonatal tetany, and parathyroid deficiency. It is also used as a calcium supplement in patients with vitamin D deficiency or malabsorption syndromes.
Industry: In the industrial sector, calcium gluceptate is used in the formulation of calcium supplements and fortification of food products. It is also used in the preparation of intravenous calcium solutions for medical use.
Mécanisme D'action
Calcium gluceptate works by replenishing calcium levels in the body. It is rapidly absorbed in the gastrointestinal tract and dissociates into calcium ions and glucoheptonate. The calcium ions then participate in various physiological processes, including bone mineralization, muscle contraction, and nerve transmission. The glucoheptonate moiety enhances the solubility and bioavailability of calcium, making it an effective supplement.
Comparaison Avec Des Composés Similaires
- Calcium gluconate
- Calcium chloride
- Calcium carbonate
Comparison:
- Calcium gluconate: Similar to calcium gluceptate, calcium gluconate is used to treat hypocalcemia. calcium gluceptate has higher solubility and bioavailability, making it more effective in certain clinical situations.
- Calcium chloride: Calcium chloride is another calcium supplement, but it is more commonly used in emergency situations due to its rapid action. It is less soluble than calcium gluceptate and can cause irritation at the injection site.
- Calcium carbonate: Calcium carbonate is widely used as a dietary supplement and antacid. It has lower solubility compared to calcium gluceptate and is less effective in treating acute hypocalcemia.
Calcium gluceptate stands out due to its high solubility, bioavailability, and stability, making it a preferred choice for treating calcium deficiencies and related conditions.
Propriétés
Formule moléculaire |
C14H26CaO4 |
|---|---|
Poids moléculaire |
298.43 g/mol |
Nom IUPAC |
calcium;heptanoate |
InChI |
InChI=1S/2C7H14O2.Ca/c2*1-2-3-4-5-6-7(8)9;/h2*2-6H2,1H3,(H,8,9);/q;;+2/p-2 |
Clé InChI |
BURFOJRYLQGPSB-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCC(=O)[O-].CCCCCCC(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



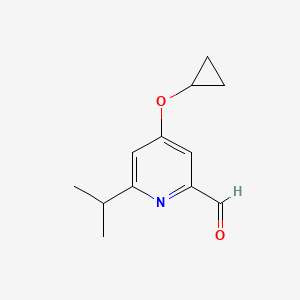
![(8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B14803834.png)
![2-(benzo[d]oxazol-2-ylthio)-N-methoxy-N-methylacetamide](/img/structure/B14803839.png)
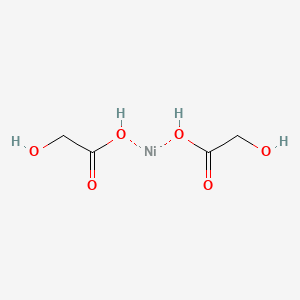

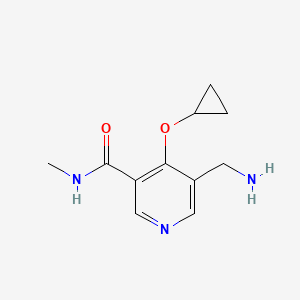
![N-({2-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbonyl]hydrazinyl}carbonothioyl)furan-2-carboxamide](/img/structure/B14803860.png)
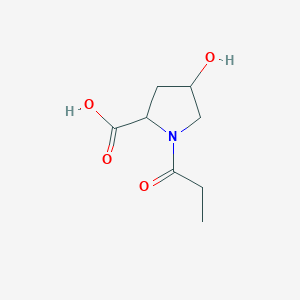

![2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}benzamide](/img/structure/B14803872.png)
![(9S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol](/img/structure/B14803880.png)

![1-(3-Chlorophenyl)-3-(4-(2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl)thiazol-2-yl)urea](/img/structure/B14803885.png)
